![molecular formula C11H14ClN3O B13175631 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is a synthetic organic compound that belongs to the class of phenol derivatives It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The pyrazole derivative is then subjected to amination, where an amino group is introduced at the 4-position of the pyrazole ring.
Coupling with Phenol: The aminopyrazole is coupled with a phenol derivative through a nucleophilic substitution reaction, forming the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenol group may also contribute to the compound’s activity through hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-3-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-5-yl)amino]ethyl}phenol
Uniqueness
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydrochloride salt, which can influence its solubility and stability. This compound’s specific structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H14ClN3O |
|---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9;/h2-8,14-15H,1H3,(H,12,13);1H |
InChI-Schlüssel |
QSCQJDIBWDRFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)NC2=CNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


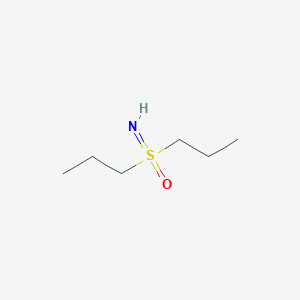
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
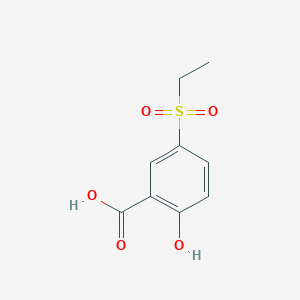
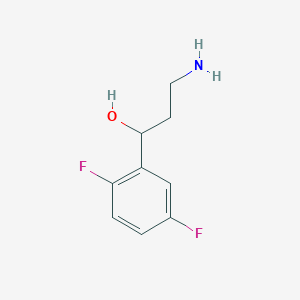
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
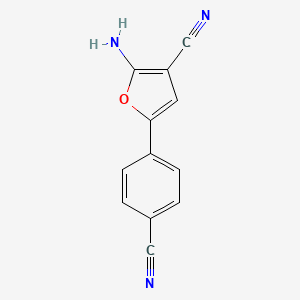

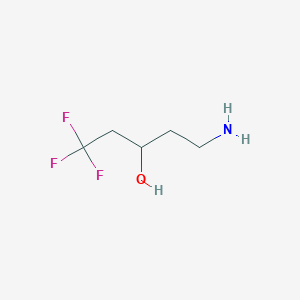
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)




![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
